7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol
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Overview
Description
7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives .
Scientific Research Applications
7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in these interactions often include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as chloroquine and quinine, as well as other trifluoromethyl-containing compounds, such as fluoxetine and celecoxib .
Uniqueness
What sets 7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. For example, the presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the quinoline and pyridine rings contribute to its ability to interact with a wide range of molecular targets .
Properties
IUPAC Name |
7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-6-1-7-17(12-16)28-19(15-5-2-10-26-13-15)18-9-8-14-4-3-11-27-20(14)21(18)29/h1-13,19,28-29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQPBDEAJTKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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